

Technical Support Center: ASP-2205 (Gilteritinib)

Preclinical Studies

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Compound of Interest

Compound Name: ASP-2205

Cat. No.: B15615030

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing **ASP-2205** (Gilteritinib) in preclinical studies. The information is tailored for scientists and drug development professionals working to improve the therapeutic window of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing decreased sensitivity to Gilteritinib in our long-term cell culture models. What is the likely cause?

A1: Reduced sensitivity or acquired resistance to Gilteritinib in preclinical models is often due to secondary mutations in the FMS-like tyrosine kinase 3 (FLT3) gene. While Gilteritinib is effective against FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations like D835Y, certain mutations can confer resistance.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- **Primary Suspect - The "Gatekeeper" Mutation:** The most commonly reported resistance mutation is F691L.[\[3\]](#)[\[4\]](#) This mutation sterically hinders the binding of Gilteritinib to the ATP-binding pocket of the FLT3 kinase. Cells expressing FLT3-ITD-F691L show significantly higher IC50 values compared to parental FLT3-ITD lines.[\[5\]](#)
- **Other Potential Mutations:** While less common, other mutations such as Y693C/N and G697S have also been identified in mutagenesis screens as conferring moderate resistance.

[\[4\]](#)

Troubleshooting Steps:

- Sequence the FLT3 Kinase Domain: Perform Sanger or next-generation sequencing on your resistant cell populations to identify secondary mutations, paying close attention to the F691 residue.
- Validate with a Dose-Response Assay: Compare the IC₅₀ of your resistant cell line to the parental line. A significant rightward shift in the dose-response curve indicates resistance.
- Consider Alternative Inhibitors: If the F691L mutation is confirmed, be aware that it confers broad resistance to most available FLT3 inhibitors.[\[3\]](#)

Q2: Our in vitro experiments are showing unexpected biological effects that don't seem to be mediated by FLT3 inhibition. Could this be due to off-target activity?

A2: Yes, while Gilteritinib is a highly selective FLT3 inhibitor, it does have known off-target activities that can influence experimental outcomes, particularly at higher concentrations.

- AXL Kinase Inhibition: Gilteritinib is a potent dual inhibitor of FLT3 and AXL receptor tyrosine kinase.[\[5\]](#)[\[6\]](#)[\[7\]](#) AXL is often overexpressed in Acute Myeloid Leukemia (AML) and has been implicated in chemoresistance.[\[1\]](#)[\[8\]](#)[\[9\]](#) Inhibition of AXL may contribute to the overall anti-leukemic effect but can also be a source of unexpected phenotypes.
- c-Kit Inhibition: Gilteritinib inhibits c-Kit, but at a much lower potency (approximately 800-fold weaker than for FLT3).[\[5\]](#)[\[6\]](#)[\[7\]](#) Significant inhibition of c-Kit is generally observed at concentrations much higher than those required for FLT3 inhibition.[\[1\]](#)[\[10\]](#) This relative lack of potent c-Kit activity contributes to Gilteritinib's favorable, less myelosuppressive profile compared to other TKIs like quizartinib.[\[1\]](#)[\[10\]](#)
- Other Kinases: At a concentration of 1 nM, Gilteritinib can also inhibit Leukocyte Tyrosine Kinase (LTK) and Anaplastic Lymphoma Kinase (ALK) by over 50%.[\[5\]](#)[\[11\]](#)[\[12\]](#)

Troubleshooting Steps:

- **Review Your Dosing:** Ensure you are using concentrations relevant to the IC₅₀ for FLT3 inhibition in your specific cell model (typically in the low nanomolar range).
- **Profile AXL Activity:** If you suspect AXL-mediated effects, assess the phosphorylation status of AXL via immunoblotting in your experimental system.
- **Use a More Selective Inhibitor (as a control):** If available, compare your results with a FLT3 inhibitor that has a different off-target profile to dissect the specific contributions of FLT3 versus AXL inhibition.

Q3: What are the expected IC₅₀ values for Gilteritinib in preclinical models?

A3: The 50% inhibitory concentration (IC₅₀) for Gilteritinib is highly dependent on the specific FLT3 mutation and the experimental context (e.g., cell-free biochemical assay vs. cell-based viability assay). However, typical ranges from preclinical studies are provided below.

- **Biochemical Assays:** In cell-free kinase assays, the IC₅₀ for purified FLT3 enzyme is approximately 0.29 nM.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[12\]](#)[\[13\]](#)
- **Cell-Based Assays (FLT3-ITD):** In AML cell lines endogenously expressing FLT3-ITD, such as MV4-11 and MOLM-13, the IC₅₀ for cell growth inhibition is typically in the low single-digit nanomolar range (0.9 to 2.9 nM).[\[5\]](#)[\[7\]](#)
- **Cell-Based Assays (FLT3-TKD):** Gilteritinib is also potent against common TKD mutations. In Ba/F3 cells engineered to express FLT3-D835Y, the IC₅₀ is approximately 1.6 nM.[\[5\]](#)
- **Plasma Inhibition:** Due to high plasma protein binding, the concentration required to inhibit FLT3 phosphorylation in human plasma is higher, with an IC₅₀ ranging from 17 to 33 nM.[\[1\]](#)

Always establish a baseline dose-response curve in your specific cellular model to determine the empirical IC₅₀ for your experiments.

Data Presentation: Kinase Inhibition Profile

The following tables summarize the quantitative data on Gilteritinib's inhibitory activity against its primary target, key off-targets, and resistance mutations.

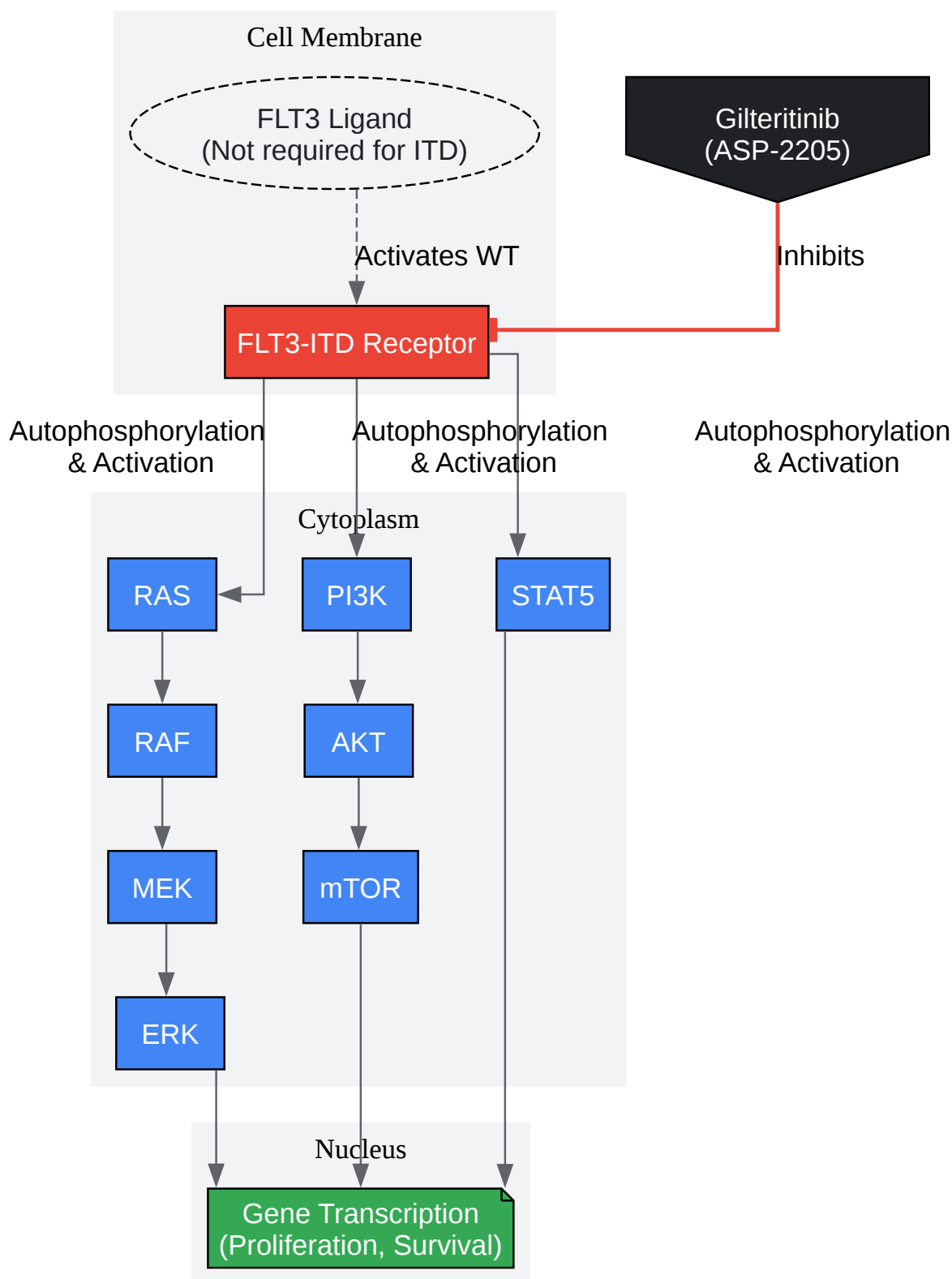
Table 1: Gilteritinib IC₅₀ Values for On-Target and Key Off-Target Kinases

Target Kinase	Assay Type	IC50 (nM)	Reference(s)
FLT3	Cell-Free Biochemical	0.29	[5] [6] [7] [12] [13]
AXL	Cell-Free Biochemical	0.73	[5] [6] [11] [12] [13]
c-Kit	Cell-Free Biochemical	230	[5] [6] [7] [12] [13]
c-Kit	Cell-Based (TF-1)	102	[1] [8]
ALK	Cell-Free Biochemical	>50% inhibition at 1 nM	[5] [11] [12]
LTK	Cell-Free Biochemical	>50% inhibition at 1 nM	[5] [11] [12]

Table 2: Gilteritinib IC50 Values in FLT3-Mutated Cell Lines

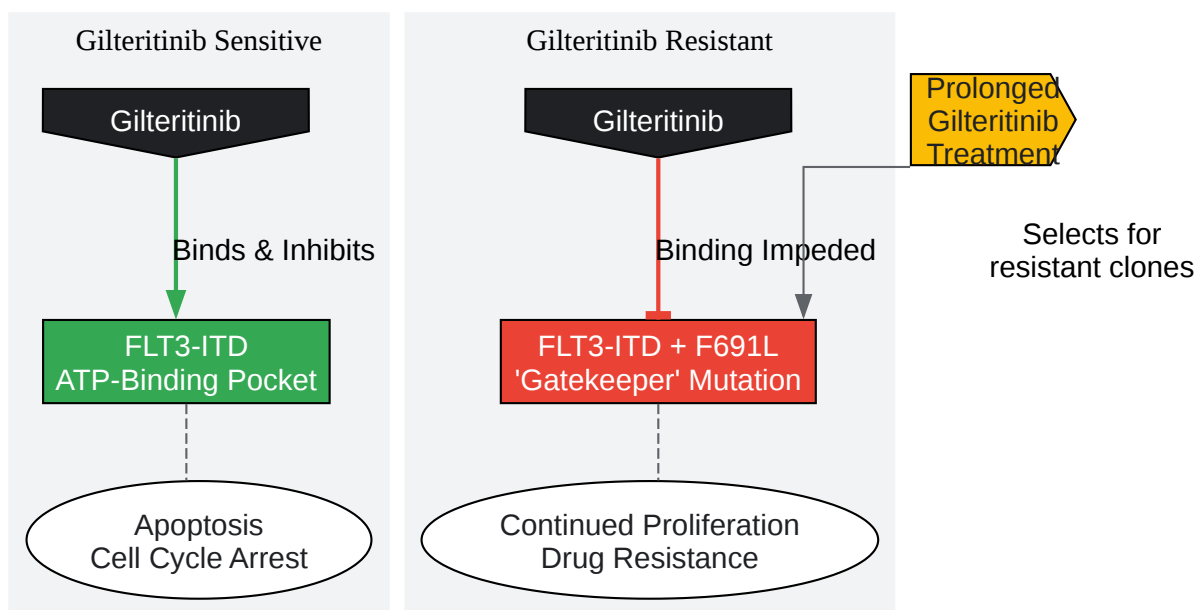
Cell Line / Model	FLT3 Mutation Status	Assay Type	IC50 (nM)	Reference(s)
MV4-11	Endogenous FLT3-ITD	Cell Viability	0.92	[5] [7]
MOLM-13	Endogenous FLT3-ITD	Cell Viability	2.9	[5] [7]
Ba/F3	Transfected FLT3-ITD	Cell Viability	1.8	[5]
Ba/F3	Transfected FLT3-D835Y	Cell Viability	1.6	[5]
Ba/F3	Transfected FLT3-ITD-D835Y	Cell Viability	2.1	[5]
Ba/F3	Transfected FLT3-ITD-F691L	Cell Viability	22	[5]

Visualizations



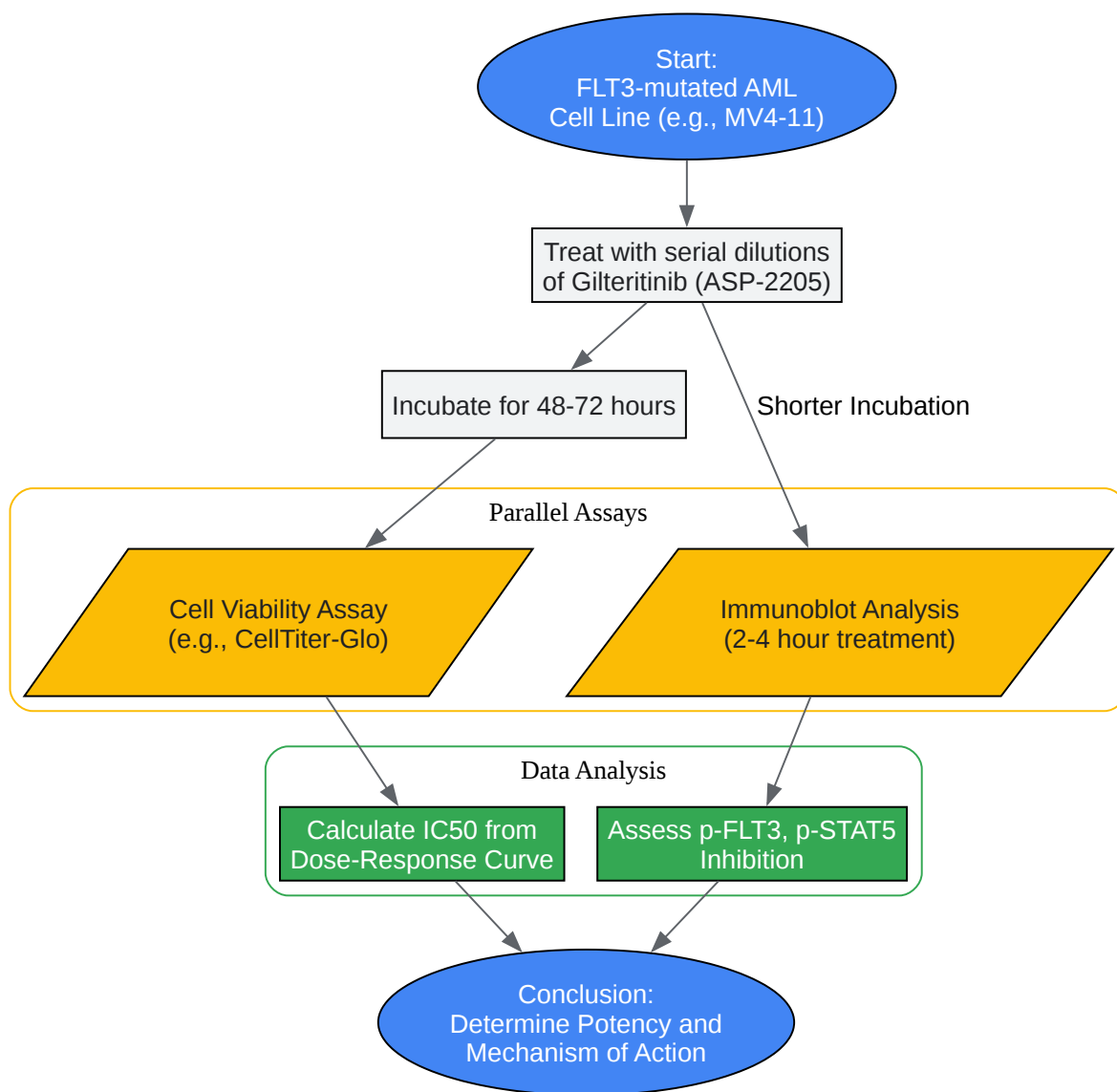
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Constitutive FLT3 signaling pathway in AML and point of inhibition by Gilteritinib.



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Mechanism of acquired resistance to Gilteritinib via the F691L gatekeeper mutation.



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General experimental workflow for evaluating Gilteritinib efficacy in vitro.

Experimental Protocols

Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)

This protocol is used to determine the IC₅₀ of Gilteritinib by measuring ATP levels as an indicator of cell viability.

Materials:

- FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13)
- Complete culture medium (e.g., RPMI-1640 + 10% FBS)
- Gilteritinib (**ASP-2205**) stock solution (in DMSO)
- Opaque-walled 96-well microplates suitable for luminescence
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Plate reader with luminescence detection capabilities

Procedure:

- **Cell Seeding:** Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 80 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
- **Compound Preparation:** Prepare a 10-point serial dilution of Gilteritinib in complete culture medium. Start with a high concentration (e.g., 1000 nM) and perform 1:3 dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
- **Cell Treatment:** Add 20 µL of the diluted compounds or vehicle control to the respective wells to reach a final volume of 100 µL.
- **Incubation:** Incubate the plate for 72 hours at 37°C, 5% CO₂.
- **Viability Measurement:**
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

- Add 100 μ L of CellTiter-Glo® reagent to each well.
- Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure luminescence using a plate reader.
- Data Analysis:
 - Normalize the data by setting the vehicle control luminescence as 100% viability and a "no cells" background control as 0% viability.
 - Plot the percentage of cell viability against the log of the Gilteritinib concentration.
 - Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.[\[14\]](#)

Protocol 2: Immunoblotting for FLT3 Phosphorylation

This protocol is used to directly assess the inhibitory effect of Gilteritinib on FLT3 autophosphorylation.

Materials:

- FLT3-mutated AML cell lines
- Complete culture medium
- Gilteritinib (**ASP-2205**)
- Phosphate-buffered saline (PBS), ice-cold
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer

- PVDF membrane and transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti- β -actin
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Treatment: Seed cells (e.g., $1-2 \times 10^6$ cells) in a 6-well plate. Treat with various concentrations of Gilteritinib (e.g., 0, 1, 10, 100 nM) for 2 to 4 hours at 37°C.[\[11\]](#)[\[15\]](#)
- Cell Lysis:
 - Harvest cells by centrifugation and wash once with ice-cold PBS.
 - Lyse the cell pellet with 100-200 μ L of ice-cold RIPA buffer.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer:
 - Normalize protein amounts (load 20-30 μ g of protein per lane) and run on an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
- Antibody Incubation:
 - Block the membrane for 1 hour at room temperature in blocking buffer.

- Incubate the membrane with the primary antibody (e.g., anti-p-FLT3) overnight at 4°C, diluted according to the manufacturer's recommendation.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total FLT3 and a loading control like β -actin.
- Analysis: Quantify band intensities using software like ImageJ to determine the ratio of phosphorylated FLT3 to total FLT3.^[14]

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